



# Application Notes and Protocols for [11C]AMG-7980 PET Imaging

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

[¹¹C]AMG-7980 is a selective positron emission tomography (PET) radiotracer for the phosphodiesterase 10A (PDE10A) enzyme.[1][2] PDE10A is an intracellular enzyme responsible for the breakdown of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[2][5] Inhibition of PDE10A is a potential therapeutic target for various neuropsychiatric disorders.[1][2] [¹¹C]AMG-7980 allows for the in vivo visualization and quantification of PDE10A distribution and can be utilized to assess the target occupancy of PDE10A inhibitors.[1] These application notes provide a comprehensive overview of the use of [¹¹C]AMG-7980 in preclinical PET imaging studies.

# **Signaling Pathway of PDE10A**

PDE10A plays a crucial role in modulating intracellular signaling cascades, primarily by hydrolyzing cAMP and cGMP. In striatal medium spiny neurons, dopamine D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. Conversely, D2 receptor activation inhibits adenylyl cyclase. PDE10A terminates this signaling by degrading cAMP.[1] This regulation of cyclic nucleotide levels by PDE10A influences downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrates,





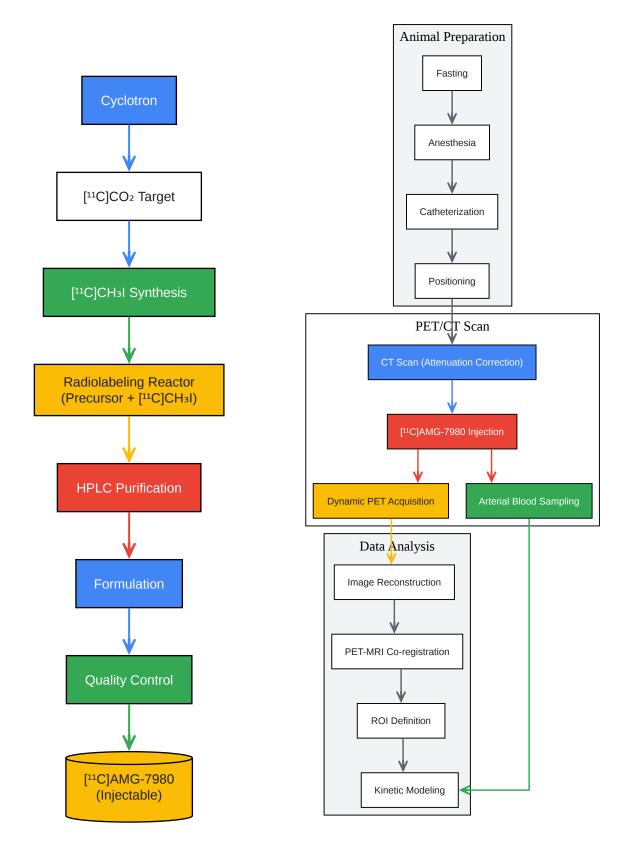


including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), leading to the regulation of gene expression and neuronal excitability.[6]









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